(1S)-1-(2-Phenyltriazol-4-yl)ethanol
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Description
“(1S)-1-(2-Phenyltriazol-4-yl)ethanol” is a compound with the molecular formula C10H11N3O . It is a derivative of triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nitro group (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Triazole .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds
Research on the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds indicates the significance of such structures in agricultural and medicinal chemistry for their herbicidal and antifungal activities. The process allows for the development of diverse 2-(1H-1,2,4-triazol-1-yl)ethanols with good yields, highlighting the importance of (1S)-1-(2-Phenyltriazol-4-yl)ethanol derivatives in synthetic chemistry (Lassalas et al., 2017).
Structural Studies
The crystal structure analysis of various compounds, including those with triazole moieties, provides insights into the molecular configuration, bonding, and interactions crucial for designing materials with specific properties. Studies such as the analysis of 2,6-di(2-phenyl-1,2,3-triazol-4-yl)-4-phenyl-3H,4H-pyridine[2,1-b]benzothiazole, C33H25N7S, reveal the potential of triazole derivatives in materials science and pharmaceutical research (Ye et al., 2009).
Biological and Pharmacological Activities
Anticonvulsant Activity
Novel 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives have been synthesized and screened for their anticonvulsant activity. These compounds showed protection against seizures in MES and ScM seizure tests, indicating the therapeutic potential of this compound derivatives in epilepsy treatment (Doğan et al., 2018).
Antimicrobial Activity
The synthesis and antimicrobial screening of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols incorporated by triazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of this compound derivatives as antimicrobial agents (Shaikh et al., 2014).
Properties
IUPAC Name |
(1S)-1-(2-phenyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-8,14H,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMIVDFSJMPPLL-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(N=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(N=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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